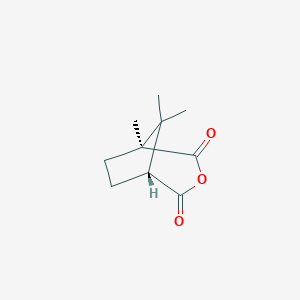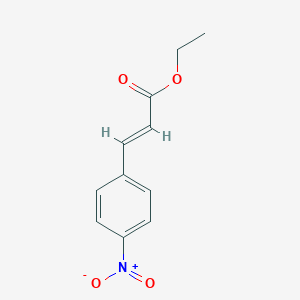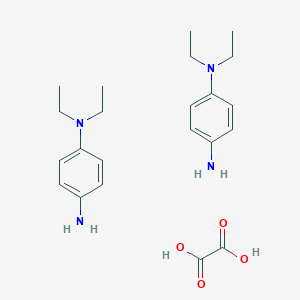
单锂5-磺基间苯二甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Sulfoisophthalic acid monolithium salt is a sulfonated aromatic compound with the molecular formula C8H6O7S.Li and a molecular weight of 252.2 g/mol. It is a water-soluble compound that can be synthesized or extracted using different methods.
科学研究应用
5-Sulfoisophthalic acid monolithium salt has a wide range of applications in scientific research:
Chemistry: Used as a monomer for water-dispersible polyesters, which are essential in coatings and adhesives.
Biology: Incorporated into antimicrobial polymer blends and finishes, where the sulfonate group disrupts bacterial cell membranes.
Industry: Utilized in the production of lithium-ion batteries, where it is incorporated into polymer matrices to form solid polymer electrolytes.
作用机制
Target of Action
Monolithium 5-sulfoisophthalate is a lithium salt of sulfoisophthalic acid . It is a white, crystalline solid that is soluble in water . This compound has been shown to have oxidant properties . .
Mode of Action
It has been suggested that the properties of metal-organic frameworks (mofs) can be adjusted through the incorporation of mono-substituents like monolithium 5-sulfoisophthalate to obtain pharmaceutical carriers with excellent properties . The introduction of functional groups appears to have a significant effect on the drug delivery performance of the MOFs .
Biochemical Pathways
It is known that phthalates, a group of chemicals to which monolithium 5-sulfoisophthalate belongs, can be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
It has been suggested that the compound has oxidant properties , which could potentially lead to oxidative stress in cells
Action Environment
The action environment of Monolithium 5-sulfoisophthalate is likely to be influenced by various factors. For instance, the coordination of the lithium cation with sulfite anions results in three different polymorphs: monolithium, dihydrate, and hexahydrate . The monolithium form crystallizes from solutions containing less than 2% sulfur dioxide, while the dihydrate form crystallizes from solutions containing 2-4% sulfur dioxide . This suggests that the compound’s action, efficacy, and stability could be influenced by the concentration of sulfur dioxide in the environment.
生化分析
Biochemical Properties
It is known that the compound is soluble in water, which suggests that it could potentially interact with various biomolecules in aqueous environments
Cellular Effects
Given its solubility in water, it is possible that it could influence cell function by interacting with cellular components in the cytoplasm or other aqueous environments within the cell
Molecular Mechanism
准备方法
Synthetic Routes and Reaction Conditions: The preparation of monolithium 5-sulfoisophthalate typically involves the sulfonation of isophthalic acid followed by neutralization with lithium hydroxide . One method involves the use of acetic acid washing to achieve a low sulfuric acid ester concentration . The process may begin with the formation of a sulfonic acid derivative, which is then neutralized to form the lithium salt .
Industrial Production Methods: In industrial settings, the production of monolithium 5-sulfoisophthalate involves large-scale sulfonation and neutralization processes. The use of continuous reactors and precise control of reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 5-Sulfoisophthalic acid monolithium salt undergoes various chemical reactions, including esterification, transesterification, and polymerization. These reactions are essential for its incorporation into polymer blends or finishes.
Common Reagents and Conditions:
Esterification: Typically involves the reaction of monolithium 5-sulfoisophthalate with alcohols in the presence of acid catalysts.
Transesterification: Involves the exchange of ester groups between monolithium 5-sulfoisophthalate and other esters, often catalyzed by bases.
Polymerization: Can be achieved through the reaction of monolithium 5-sulfoisophthalate with monomers like ethylene glycol under heat and pressure.
Major Products: The major products formed from these reactions include sulfonated polyesters and other polymeric materials with enhanced properties such as increased hydrophilicity and thermal stability.
相似化合物的比较
Dimethyl 5-sulfoisophthalate sodium salt (SIPM): Used in the synthesis of cationic dyeable poly(ethylene terephthalate) (CDPET) and water-dispersible sulfo-polyester resins.
5-Sulfoisophthalic acid sodium salt: Another sulfonated aromatic compound with similar applications in polymer synthesis.
Uniqueness: 5-Sulfoisophthalic acid monolithium salt is unique due to its lithium ion, which imparts specific properties such as enhanced thermal stability and compatibility with lithium-ion battery applications. Its ability to form stable complexes with various drugs also makes it a valuable compound in medical research.
属性
CAS 编号 |
46728-75-0 |
|---|---|
分子式 |
C8H5LiO7S |
分子量 |
252.2 g/mol |
IUPAC 名称 |
lithium;3,5-dicarboxybenzenesulfonate |
InChI |
InChI=1S/C8H6O7S.Li/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |
InChI 键 |
GGKPBCOOXDBLLG-UHFFFAOYSA-M |
SMILES |
[Li+].C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O |
规范 SMILES |
[Li+].C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O |
Key on ui other cas no. |
46728-75-0 |
物理描述 |
DryPowde |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















